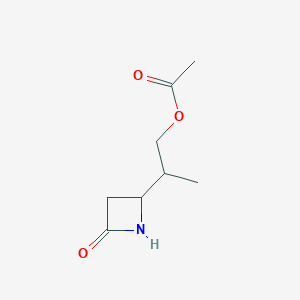

2-(4-Oxoazetidin-2-yl)propyl acetate

Descripción

2-(4-Oxoazetidin-2-yl)propyl acetate (CAS: 75486-37-2) is a heterocyclic organic compound with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . Structurally, it consists of a β-lactam (azetidin-2-one) ring substituted with a propyl acetate group at the 2-position. The 4-oxo group on the azetidine ring confers reactivity typical of β-lactams, while the acetate ester enhances solubility in organic solvents.

Propiedades

Número CAS |

75486-37-2 |

|---|---|

Fórmula molecular |

C8H13NO3 |

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

2-(4-oxoazetidin-2-yl)propyl acetate |

InChI |

InChI=1S/C8H13NO3/c1-5(4-12-6(2)10)7-3-8(11)9-7/h5,7H,3-4H2,1-2H3,(H,9,11) |

Clave InChI |

COEVCVNEWNQPFN-UHFFFAOYSA-N |

SMILES canónico |

CC(COC(=O)C)C1CC(=O)N1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Ezetimibe Diacetate

- Structure : [4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate .

- Key Differences: Larger molecular weight (C₃₃H₂₉F₂NO₄, MW: 565.59) due to fluorinated aromatic substituents. Dual acetate ester groups enhance lipophilicity compared to the single acetate in the target compound.

Heterocyclic Acetates with Oxo Groups

Propyl (3-Oxo-2-piperazinyl)acetate

- Structure : Propyl ester linked to a 3-oxopiperazine ring .

- Key Differences :

- Piperazine ring (6-membered) vs. azetidine (4-membered), altering ring strain and hydrogen-bonding capacity.

- Higher molecular weight (C₉H₁₆N₂O₃, MW: 200.24) due to the additional nitrogen and methyl groups.

- Applications: Used as a pharmaceutical intermediate, emphasizing the role of oxo-heterocycles in drug design .

Propyl Acetates with Aromatic Substituents

Propyl 2-[4,5-Bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl Acetate

Propyl (4-Chloro-2-methylphenoxy)acetate

- Structure: Phenoxy-acetate with chloro and methyl substituents .

- Key Differences: Non-heterocyclic; lacks the β-lactam’s reactivity. Lower molecular weight (C₁₂H₁₅ClO₃, MW: 242.70) but higher halogen content, influencing toxicity profiles .

Data Table: Comparative Analysis

Research Findings and Trends

- In contrast, fluorinated azetidinones like Ezetimibe derivatives require multi-step syntheses with lower yields (e.g., 16–20% for intermediates in ) .

- Reactivity: The β-lactam ring in azetidinones is prone to nucleophilic attack, a feature exploited in antibiotic design. However, the target compound’s propyl acetate side chain may sterically hinder such reactions compared to simpler β-lactams .

- Biological Activity: Azetidinone-containing compounds (e.g., Ezetimibe) show marked bioactivity, whereas non-heterocyclic acetates (e.g., phenoxy derivatives) are more commonly used in agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.